Triacetoxyboron
Overview
Description
Triacetoxyboron, with the chemical formula C6H9BO6, is a versatile compound utilized as a reagent in organic synthesis, particularly in the preparation of boronic acid derivatives . This compound is characterized by its boron atom attached to three acetoxy groups, making it a valuable intermediate in various chemical reactions. This compound plays a significant role in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic chemistry for forming carbon-carbon bonds .
Scientific Research Applications
Triacetoxyboron has a wide range of applications in scientific research, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: Triacetoxyboron can be synthesized through the reaction of boric acid with acetic anhydride. The reaction typically involves heating boric acid with acetic anhydride under reflux conditions, resulting in the formation of this compound along with acetic acid as a byproduct .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the careful control of temperature and reaction time to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Triacetoxyboron undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the acetoxy groups are replaced by other functional groups.
Reduction Reactions: this compound can be reduced to form boronic acids or boronate esters.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and nucleophiles, with reactions typically carried out under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: The major products include substituted boronic acids or esters.
Reduction Reactions: The major products are boronic acids or boronate esters.
Mechanism of Action
The mechanism by which triacetoxyboron exerts its effects involves the formation of boronic acid derivatives through the hydrolysis of the acetoxy groups. These boronic acid derivatives can then participate in various chemical reactions, such as Suzuki-Miyaura cross-coupling, where they act as intermediates in the formation of carbon-carbon bonds . The molecular targets and pathways involved include the interaction of boronic acids with palladium catalysts, facilitating the transmetalation step in the cross-coupling reaction .
Comparison with Similar Compounds
Sodium Triacetoxyborohydride: This compound is also used as a reducing agent in organic synthesis but differs in its reactivity and applications.
Boron Acetate: Similar to triacetoxyboron, boron acetate is used in various chemical reactions and industrial applications.
Uniqueness of this compound: this compound is unique in its ability to facilitate Suzuki-Miyaura cross-coupling reactions efficiently, making it a valuable reagent in the synthesis of complex organic molecules. Its stability and ease of handling further enhance its utility in various chemical processes .
Properties
IUPAC Name |
diacetyloxyboranyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BO6/c1-4(8)11-7(12-5(2)9)13-6(3)10/h1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZWNVAHEQHCTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC(=O)C)(OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70866574 | |
Record name | Triacetyl borate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70866574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4887-24-5 | |
Record name | NSC172808 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | TRIACETYL BORATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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